molecular formula C16H10BrN3O3S B2834009 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 300569-30-6

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2834009
CAS No.: 300569-30-6
M. Wt: 404.24
InChI Key: VEQWZRKAHDRMJL-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 4-(4-bromophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.

    Reduction Reactions: The major product is the corresponding amine derivative.

    Oxidation Reactions: Products include sulfoxides or sulfones.

Scientific Research Applications

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit the growth of cancer cells by interfering with their DNA synthesis and inducing apoptosis. The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the nitro group enhances its potential as an anticancer agent, while the thiazole ring contributes to its antimicrobial properties .

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3O3S/c17-12-6-4-10(5-7-12)14-9-24-16(18-14)19-15(21)11-2-1-3-13(8-11)20(22)23/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQWZRKAHDRMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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